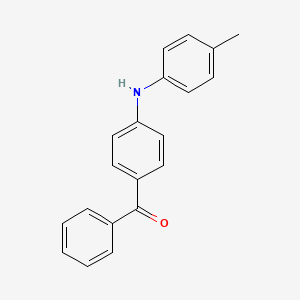

Phenyl(4-(p-tolylamino)phenyl)methanone

描述

Structure

3D Structure

属性

分子式 |

C20H17NO |

|---|---|

分子量 |

287.4 g/mol |

IUPAC 名称 |

[4-(4-methylanilino)phenyl]-phenylmethanone |

InChI |

InChI=1S/C20H17NO/c1-15-7-11-18(12-8-15)21-19-13-9-17(10-14-19)20(22)16-5-3-2-4-6-16/h2-14,21H,1H3 |

InChI 键 |

QCUZVCYLUPIQSC-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC=C(C=C1)NC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |

产品来源 |

United States |

Synthetic Methodologies for Phenyl 4 P Tolylamino Phenyl Methanone and Analogous Structures

Strategies for Carbon-Nitrogen Bond Formation in Aryl Amine Systems

The central diarylamine core of the target molecule is constructed through cross-coupling reactions, which form a bond between an aryl halide and an aryl amine.

The Buchwald-Hartwig amination is a highly effective and widely used method for synthesizing carbon-nitrogen bonds via palladium-catalyzed cross-coupling. wikipedia.orgopenochem.org This reaction is favored for its functional group tolerance and broad substrate scope, allowing for the facile synthesis of aryl amines under conditions often milder than traditional methods. wikipedia.org The reaction involves the coupling of an aryl halide or sulfonate with an amine in the presence of a palladium catalyst and a strong base. organic-chemistry.org

The catalytic cycle generally proceeds through several key steps: oxidative addition of the aryl halide to a Pd(0) complex, association of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine product and regenerate the Pd(0) catalyst. wikipedia.org

For the synthesis of the Phenyl(4-(p-tolylamino)phenyl)methanone precursor, this could involve reacting 4-bromoaniline (B143363) or a related derivative with p-toluidine (B81030). The choice of catalyst, ligand, and base is critical for reaction efficiency. Various generations of catalyst systems have been developed to improve yields and expand the scope of possible coupling partners. wikipedia.org For instance, reactions can be mediated using Pd(OAc)₂ or Pd(PPh₃)₄ as the catalyst, with bulky, electron-rich phosphine (B1218219) ligands like X-Phos, in the presence of a base such as potassium tert-butoxide (KOt-Bu) or cesium carbonate (Cs₂CO₃). beilstein-journals.orgresearchgate.net The development of bidentate phosphine ligands like BINAP and DPPF was a significant advancement, providing more reliable results for coupling with primary amines. wikipedia.org

| Palladium Source | Ligand | Base | Typical Solvent | Key Features |

|---|---|---|---|---|

| Pd(OAc)₂ | X-Phos | KOt-Bu | Toluene, Dioxane | High efficiency for a broad range of aryl halides and amines. beilstein-journals.org |

| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | One of the early, effective systems for C-N coupling. wikipedia.org |

| Pd(PPh₃)₄ | None (ligand is part of complex) | Cs₂CO₃ | Toluene | Used for amination of aryl fluorosulfonates and other halides. researchgate.net |

| Pd(PPh₃)₂Cl₂ | None (ligand is part of complex) | KOt-Bu | DMF | Effective for specific substrates, may require higher temperatures. beilstein-journals.org |

While the Buchwald-Hartwig amination is a dominant strategy, other cross-coupling reactions can also be employed for the formation of the diarylamine linkage.

The Ullmann condensation is a classical method that utilizes a copper catalyst to promote the conversion of aryl halides to aryl amines. wikipedia.org Traditionally, these reactions require harsh conditions, such as high temperatures (often exceeding 210 °C) and high-boiling polar solvents like N-methylpyrrolidone or nitrobenzene, with stoichiometric amounts of copper powder. wikipedia.org The reaction mechanism is thought to involve the formation of a copper(I) amide, which then reacts with the aryl halide. wikipedia.org Modern modifications using soluble copper catalysts with ligands like diamines have allowed for milder reaction conditions. wikipedia.orgresearchgate.net

Other transition metals have also been explored. Nickel-catalyzed N-arylation of diarylamines has emerged as a viable alternative for synthesizing complex triarylamines. acs.org These methods continue to be developed to provide more cost-effective and environmentally benign alternatives to palladium-based systems. nih.gov

Construction of the Ketone (Methanone) Moiety

The introduction of the benzoyl group (a phenyl-ketone) onto the diarylamine framework is typically achieved through a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution involves reacting the diarylamine intermediate, 4-(p-tolylamino)aniline, with benzoyl chloride in the presence of a Lewis acid catalyst.

Common Lewis acids for this transformation include aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). fao.org The Lewis acid coordinates to the acyl chloride, increasing its electrophilicity and generating a highly reactive acylium ion. This electrophile is then attacked by the electron-rich aromatic ring of the diarylamine, leading to the formation of the aryl ketone. Microwave heating has been shown to significantly improve the yields of Friedel-Crafts acylation reactions compared to conventional heating. fao.org Interestingly, the use of FeCl₃ can sometimes lead to a purer product that does not require chromatographic purification, unlike AlCl₃-catalyzed reactions. fao.org This reaction is a key step in the synthesis of various polycyclic compounds based on a carbonyl/nitrogen skeleton. mdpi.com

General Synthetic Procedures for Related Aryl(amino)phenylmethanone Derivatives

The synthesis of this compound and its derivatives generally follows a modular, multi-step approach. A common pathway involves:

Formation of the Diarylamine Intermediate : An appropriate aryl halide is coupled with an arylamine using a palladium- or copper-catalyzed C-N cross-coupling reaction as described in section 2.1. For the title compound, this would typically be the reaction of a 4-halogenated aniline (B41778) derivative with p-toluidine.

Acylation : The resulting diarylamine is then subjected to Friedel-Crafts acylation with a suitable acyl chloride (e.g., benzoyl chloride) to install the ketone moiety.

An alternative strategy involves starting with a substituted aminobenzophenone. For example, 4-aminobenzophenone (B72274) can be coupled with an aryl halide like 4-bromotoluene (B49008) via Buchwald-Hartwig amination to form the final product directly. This approach alters the order of bond formation but arrives at the same target structure. The choice of route often depends on the availability and reactivity of the starting materials.

Derivatization Approaches for Substituent Modification on Aromatic Rings

The synthesis of a diverse library of aryl(amino)phenylmethanone derivatives is readily achieved by utilizing substituted starting materials in the established synthetic pathways.

Varying the Amine Component : By replacing p-toluidine with other substituted anilines (e.g., anisidines, fluoroanilines, etc.) in the C-N coupling step, a wide array of substituents can be introduced on one of the phenyl rings.

Varying the Aryl Halide : Similarly, using differently substituted 4-halo-aminophenyl precursors allows for modification of the other aromatic ring.

Varying the Acylating Agent : Employing substituted benzoyl chlorides (e.g., 4-chlorobenzoyl chloride, 4-methoxybenzoyl chloride) in the Friedel-Crafts acylation step allows for the introduction of various functional groups on the phenyl ring of the methanone (B1245722) moiety.

This modular approach provides a powerful tool for systematically modifying the electronic and steric properties of the final compound, which is crucial for structure-activity relationship studies in drug discovery and materials science. For example, various substituted (phenyl)methanone derivatives have been synthesized by reacting different carbaldehydes with phenacyl bromides. mdpi.com

Post-Synthetic Purification and Isolation Techniques for High Purity Target Compounds

Achieving high purity of the final this compound product is essential for its intended applications. Several standard laboratory techniques are employed for purification.

Extraction : After the reaction is complete, an aqueous workup is typically performed to remove inorganic salts and water-soluble reagents. The product is extracted into an immiscible organic solvent. nih.gov

Column Chromatography : This is one of the most common methods for purifying organic compounds. researchgate.net The crude product is passed through a column of silica (B1680970) gel, and a solvent system (eluent), often a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, is used to separate the desired compound from impurities based on differences in polarity.

Recrystallization : This technique is used to purify solid compounds. The crude product is dissolved in a hot solvent in which it is highly soluble, and then the solution is cooled slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent. The choice of solvent is critical; acetone (B3395972) and ethanol (B145695) are common choices for ketones and amides. rochester.edu

Distillation : For liquid products or precursors, distillation at reduced pressure can be used for purification. nih.gov

Filtration : In cases where the product precipitates from the reaction mixture or during an extractive workup, simple filtration can be an effective method of isolation. rsc.org

The purity of the final compound is typically assessed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. mdpi.commdpi.com

Advanced Spectroscopic and Structural Characterization of Phenyl 4 P Tolylamino Phenyl Methanone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular structure can be constructed.

The ¹H NMR spectrum of Phenyl(4-(p-tolylamino)phenyl)methanone is expected to exhibit distinct signals corresponding to the protons on the p-tolyl group, the central aniline (B41778) ring, and the terminal benzoyl ring. Based on the analysis of structurally related compounds such as 4-Methyl-N-phenylaniline and various benzophenones, a predicted spectrum can be detailed. rsc.orgrsc.org

The protons are anticipated to appear in several distinct regions:

Methyl Protons: A singlet corresponding to the three protons of the tolyl's methyl group (CH₃) is expected in the upfield region.

Amine Proton: A broad singlet for the N-H proton, the chemical shift of which can be influenced by solvent and concentration.

Aromatic Protons: A series of multiplets and doublets in the downfield aromatic region. The protons on the aniline ring ortho to the carbonyl group are expected to be the most deshielded due to the electron-withdrawing effect of the ketone.

The predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and integrations for the protons are summarized in the table below.

| Protons | Predicted δ (ppm) | Multiplicity | Integration |

| Methyl (CH₃) | ~2.3 | Singlet | 3H |

| Aromatic (p-tolyl) | ~7.0-7.2 | Multiplet | 4H |

| Aromatic (Aniline) | ~7.0-7.8 | Multiplet | 4H |

| Aromatic (Benzoyl) | ~7.4-7.8 | Multiplet | 5H |

| Amine (NH) | ~5.7-6.2 | Broad Singlet | 1H |

| Predicted data based on analogous compounds. |

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, a number of distinct signals are expected, including a characteristic signal for the carbonyl carbon in the far downfield region. Analysis of related structures like 4-methylbenzophenone (B132839) and 4-aminobenzophenone (B72274) helps in the assignment of these signals. rsc.orgnih.gov

Key features of the predicted ¹³C NMR spectrum include:

Carbonyl Carbon: The ketone (C=O) carbon signal is the most deshielded, typically appearing above 190 ppm.

Aromatic Carbons: The signals for the aromatic carbons appear in the range of approximately 110-150 ppm. The carbons attached to the nitrogen and the carbonyl group (ipso-carbons) will have distinct chemical shifts.

Methyl Carbon: The methyl (CH₃) carbon signal will be the most shielded, appearing in the upfield region around 21 ppm. rsc.org

A summary of the predicted chemical shifts for the carbon environments is provided below.

| Carbon Environment | Predicted δ (ppm) |

| Carbonyl (C=O) | ~195-197 |

| Aromatic (C, CH) | ~115-150 |

| Methyl (CH₃) | ~21 |

| Predicted data based on analogous compounds. rsc.orgrsc.org |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular mass of a compound, which in turn allows for the confirmation of its elemental formula. For this compound, the molecular formula is C₂₀H₁₇NO.

The theoretical exact mass can be calculated based on the masses of the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁴N, ¹⁶O). The calculated monoisotopic mass for the neutral molecule [M] is 287.1310 u. In practice, HRMS analysis is often performed on the protonated molecule [M+H]⁺.

| Formula | Species | Calculated Exact Mass (m/z) |

| C₂₀H₁₇NO | [M+H]⁺ | 288.1383 |

This precise mass measurement allows for the unambiguous confirmation of the compound's chemical formula, distinguishing it from other isomers or compounds with the same nominal mass.

X-ray Diffraction (XRD) Studies for Crystalline Structures

X-ray diffraction is a powerful technique for determining the three-dimensional arrangement of atoms within a crystalline solid. It provides definitive information on molecular conformation, bond lengths, bond angles, and intermolecular interactions.

While the specific crystal structure of this compound is not widely reported, analysis of the closely related compound 4-(p-tolylamino)benzaldehyde provides valuable predictive insights into its likely solid-state conformation. nih.gov In this analog, the two aromatic rings of the diarylamine core are not coplanar, exhibiting a significant dihedral angle between them. nih.gov A similar twisted conformation is expected for this compound to minimize steric hindrance. The benzoyl group would add a third aromatic ring, which would also be twisted relative to the central aniline ring. This non-planar conformation is a common feature in related diarylketone and diarylamine structures.

The solid-state packing of this compound is expected to be governed by a combination of intermolecular forces. The presence of both a hydrogen bond donor (the N-H group) and a strong hydrogen bond acceptor (the carbonyl C=O group) makes hydrogen bonding a dominant interaction.

Hydrogen Bonding: It is highly probable that intermolecular N—H···O hydrogen bonds form, linking molecules into chains or dimeric pairs. nih.gov This is a common and structure-directing interaction in crystalline solids containing both amine and carbonyl functionalities.

π-π Stacking: The multiple aromatic rings in the molecule create opportunities for π-π stacking interactions, where the electron-rich π systems of adjacent phenyl or tolyl rings align, contributing to the stability of the crystal lattice.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopic Analysis

In an FTIR analysis, the absorption of infrared radiation by the molecule would reveal the presence of characteristic functional groups. Key vibrational modes expected for this compound would include the carbonyl (C=O) stretching vibration, typically a strong and sharp band in the region of 1650-1680 cm⁻¹. The carbon-nitrogen (C-N) stretching vibration of the secondary amine would also be identifiable, as would the N-H stretching vibration, which would likely appear as a medium-intensity band in the 3300-3500 cm⁻¹ region. Furthermore, the aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while the C=C stretching vibrations within the phenyl and tolyl rings would produce a series of bands in the 1450-1600 cm⁻¹ range.

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, would provide complementary information. The non-polar bonds and symmetric vibrations are often more prominent in Raman spectra. Therefore, the symmetric stretching of the aromatic rings and potentially the C-S stretching vibration, if present in a derivative, would be more readily observed. The combination of both FTIR and Raman data would allow for a more complete assignment of the vibrational modes of the molecule.

Table 1: Hypothetical FTIR and Raman Vibrational Modes for this compound No experimental data found in the searched literature.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) (FTIR) | Expected Wavenumber (cm⁻¹) (Raman) |

|---|---|---|

| N-H Stretch | Data not available | Data not available |

| Aromatic C-H Stretch | Data not available | Data not available |

| Carbonyl (C=O) Stretch | Data not available | Data not available |

| Aromatic C=C Stretch | Data not available | Data not available |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a technique used to study the electronic transitions within a molecule. For this compound, the UV-Vis spectrum would be characterized by absorption bands corresponding to the excitation of electrons from lower to higher energy orbitals.

The electronic structure of this compound includes several chromophores, namely the benzoyl group and the tolyl-substituted aminophenyl moiety. Consequently, the UV-Vis spectrum would be expected to exhibit absorptions arising from π-π* and n-π* transitions. The π-π* transitions, which involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals, are typically intense and would be associated with the extensive conjugation across the aromatic rings and the carbonyl group. These would likely appear at shorter wavelengths (higher energy).

The n-π* transition, involving the excitation of a non-bonding electron from the oxygen atom of the carbonyl group to an antibonding π* orbital, is also anticipated. These transitions are generally of lower intensity compared to π-π* transitions and would be expected to appear at longer wavelengths (lower energy). The solvent used for the analysis can influence the position of these absorption maxima (λ_max), with polar solvents often causing a blue shift (hypsochromic shift) for n-π* transitions and a red shift (bathochromic shift) for π-π* transitions. A detailed analysis of the UV-Vis spectrum would provide valuable insights into the electronic structure and conjugation within this compound.

Table 2: Hypothetical UV-Vis Absorption Data for this compound No experimental data found in the searched literature.

| Solvent | λ_max (nm) | Molar Absorptivity (ε) | Transition |

|---|---|---|---|

| Data not available | Data not available | Data not available | Data not available |

Theoretical and Computational Investigations of Phenyl 4 P Tolylamino Phenyl Methanone

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of molecules. researchgate.net By utilizing functionals such as B3LYP and basis sets like 6-311++G(d,p), researchers can accurately model the geometry and electronic behavior of Phenyl(4-(p-tolylamino)phenyl)methanone. researchgate.netresearchgate.net These calculations provide a foundation for understanding the molecule's frontier orbitals, excited states, and charge distribution.

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for determining a molecule's electronic properties and chemical reactivity. malayajournal.org The HOMO acts as an electron donor, while the LUMO serves as an electron acceptor. malayajournal.orgresearchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability; a smaller gap often suggests higher chemical reactivity and a greater ease of electronic excitation. malayajournal.orgresearchgate.net

In this compound, the HOMO is typically localized on the electron-rich p-tolylamino moiety, which acts as the electron-donating group. Conversely, the LUMO is generally centered on the electron-withdrawing benzoyl group. This spatial separation of the frontier orbitals confirms the presence of intramolecular charge transfer (ICT) characteristics within the molecule.

| Parameter | Value (eV) | Significance |

|---|---|---|

| EHOMO | -5.40 | Energy of the highest occupied molecular orbital (electron donor). mdpi.com |

| ELUMO | -3.23 | Energy of the lowest unoccupied molecular orbital (electron acceptor). mdpi.com |

| Energy Gap (ΔE) | 2.17 | Indicates molecular stability and reactivity. mdpi.com |

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to investigate the properties of molecules in their electronically excited states. mdpi.com It is particularly effective for predicting vertical excitation energies, which correspond to the absorption maxima (λmax) observed in UV-Visible absorption spectra. researchgate.net TD-DFT calculations allow for the characterization of different types of electronic transitions, such as π→π* and n→π*, and can elucidate the charge-transfer nature of these excitations. mdpi.com For this compound, TD-DFT can predict how electrons are redistributed upon photoexcitation, providing insight into its photophysical behavior.

| Excited State | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S1 | 550 | 0.85 | HOMO → LUMO (π→π*, ICT) |

| S2 | 380 | 0.15 | HOMO-1 → LUMO |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. malayajournal.orgresearchgate.net The MEP map uses a color scale to represent different potential values, where red indicates electron-rich regions (negative potential) that are susceptible to electrophilic attack, and blue denotes electron-deficient regions (positive potential) that are prone to nucleophilic attack. researchgate.net

For this compound, the MEP surface would show the most negative potential (red) localized around the oxygen atom of the carbonyl group, identifying it as a primary site for interaction with electrophiles. researchgate.net In contrast, positive potentials (blue) would be observed around the amine proton (N-H) and the hydrogen atoms of the phenyl rings, highlighting them as sites for nucleophilic interaction.

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Stabilization Energies

Natural Bond Orbital (NBO) analysis provides a detailed understanding of intramolecular interactions, such as charge delocalization and hyperconjugation. researchgate.netresearchgate.net It examines the interactions between filled (donor) and vacant (acceptor) orbitals within the molecule and quantifies the stabilization energy (E(2)) associated with these charge transfer events. researchgate.net

In this compound, a significant intramolecular charge transfer occurs from the lone pair of the nitrogen atom (nN) to the antibonding π* orbitals of the adjacent carbonyl group (π*C=O) and phenyl rings. The magnitude of the E(2) energy for these interactions is a direct measure of the electronic communication between the donor (p-tolylamino) and acceptor (benzoyl) parts of the molecule, confirming the compound's ICT character.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (N) | π* (C=O) | 25.5 | n → π |

| LP (N) | π (Phenyl Ring) | 18.2 | n → π |

| π (Phenyl Ring) | π (C=O) | 15.8 | π → π* |

Computational Prediction of Spectroscopic Parameters and Comparison with Experimental Data

DFT calculations are widely employed to predict various spectroscopic parameters, which can then be compared with experimental data to validate both the computational model and the experimental structure determination. researchgate.net Key parameters include vibrational frequencies (FT-IR and FT-Raman) and nuclear magnetic resonance (NMR) chemical shifts. researchgate.netresearchgate.net Theoretical vibrational frequencies are often scaled by a correction factor to account for anharmonicity and achieve better agreement with experimental spectra. researchgate.net Similarly, calculated ¹H and ¹³C NMR chemical shifts provide valuable support for spectral assignments.

| Spectroscopic Parameter | Calculated Value | Experimental Value |

|---|---|---|

| C=O Stretching Frequency (cm-1) | 1655 | 1594 |

Solvent Effects on Electronic and Spectroscopic Properties through Computational Models

The surrounding environment can significantly influence a molecule's properties. Computational models like the Polarizable Continuum Model (PCM) are used to simulate the effects of a solvent on the electronic and spectroscopic characteristics of a solute. researchgate.netresearchgate.net The polarity of the solvent can alter the HOMO-LUMO energy gap and shift the position of UV-Vis absorption bands, a phenomenon known as solvatochromism. For molecules with strong ICT character, an increase in solvent polarity typically stabilizes the more polar excited state, leading to a red shift (bathochromic shift) in the absorption maximum. nih.gov

| Solvent | Dielectric Constant (ε) | Calculated λmax (nm) |

|---|---|---|

| Toluene | 2.38 | 579 |

| Dichloromethane | 8.93 | 590 |

| Acetonitrile | 37.5 | 605 |

Photophysical Studies and Optoelectronic Properties of Phenyl 4 P Tolylamino Phenyl Methanone and Analogues

Photoluminescence (PL) Emission Characteristics in Solution and Solid States

The photoluminescence (PL) of donor-acceptor molecules like Phenyl(4-(p-tolylamino)phenyl)methanone is highly sensitive to their environment. In dilute solutions, these molecules often exhibit weak fluorescence due to the free rotation of their constituent phenyl rings, which provides non-radiative decay pathways for the excited state. However, in the solid state or in aggregated forms, the restriction of these intramolecular rotations can lead to a significant enhancement of luminescence.

Emission Maxima, Band Shapes, and Photoluminescence Quantum Yields

The photoluminescence quantum yield (PLQY), a measure of the efficiency of the emission process, is a critical parameter for optoelectronic applications. For many donor-acceptor molecules, the PLQY is modest in solution but can be significantly higher in the solid state, a phenomenon often associated with aggregation-induced emission (AIE). For example, some benzophenone-based emitters have demonstrated high PLQYs in doped films. mdpi.com

Table 1: Representative Photophysical Data for Analogous Donor-Acceptor Compounds

| Compound | Emission Max (nm) | Quantum Yield (Φ) | Solvent/State |

|---|---|---|---|

| O-QA | 586 | 0.55 | Toluene |

| S-QA | 579 | 0.49 | Toluene |

| O-QA (doped film) | 598 | 0.67 | mCPBC host |

| S-QA (doped film) | 600 | 0.60 | mCPBC host |

Note: Data for O-QA and S-QA, polycyclic compounds with carbonyl/nitrogen skeletons, are provided for illustrative purposes to show typical values for donor-acceptor systems. mdpi.com

Fluorescence Lifetimes and Decay Kinetics

The fluorescence lifetime, the average time a molecule remains in its excited state before returning to the ground state, is another key photophysical parameter. For typical fluorescent molecules, lifetimes are on the order of nanoseconds. The decay kinetics, which describe the rate at which the excited state population decays, can provide information about the different de-excitation pathways available to the molecule. In many organic emitters, the fluorescence decay can be described by a single exponential decay, indicating a single emissive species. However, in more complex systems, multi-exponential decay kinetics may be observed, suggesting the presence of multiple emissive states or quenching processes. For some donor-acceptor molecules, fluorescence lifetimes can be in the range of a few to several nanoseconds in solution. bldpharm.com

Aggregation-Induced Emission (AIE) Phenomena in Related Molecular Systems

Aggregation-induced emission (AIE) is a fascinating photophysical phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation. This behavior is in stark contrast to the aggregation-caused quenching (ACQ) effect commonly observed in many traditional fluorophores. The triphenylamine (B166846) moiety, a key component of this compound, is a well-known AIE-active group.

The underlying mechanism for AIE is often attributed to the restriction of intramolecular motion (RIM). In dilute solutions, the phenyl rings of the triphenylamine unit can undergo low-frequency rotational and vibrational motions, which act as efficient non-radiative decay channels for the excited state energy. However, in the aggregated state, these intramolecular motions are sterically hindered, which blocks the non-radiative pathways and forces the excited state to decay radiatively, resulting in strong fluorescence. This effect has been observed in various triphenylamine derivatives. researchgate.netsemanticscholar.org

Structure-Photophysical Property Relationships: Impact of Substituents and Isomerism

The photophysical properties of donor-acceptor molecules can be finely tuned by modifying their molecular structure. The electronic nature and position of substituents on the aromatic rings can have a profound impact on the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby influencing the emission color and efficiency.

For instance, introducing electron-donating groups onto the donor moiety or electron-withdrawing groups onto the acceptor moiety can decrease the HOMO-LUMO energy gap, leading to a red-shift in the emission spectrum. Conversely, attaching electron-withdrawing groups to the donor or electron-donating groups to the acceptor can cause a blue-shift. The steric bulk of the substituents can also play a crucial role by influencing the torsion angle between the donor and acceptor units, which in turn affects the degree of charge transfer and the photophysical properties.

Isomerism, the phenomenon where molecules have the same chemical formula but different arrangements of atoms, can also lead to significant differences in photophysical behavior. For example, the position of the tolyl group in this compound (ortho, meta, or para) would likely affect the steric hindrance and electronic coupling within the molecule, leading to variations in emission characteristics.

Investigation of Mechanochromic Luminescence Behavior

Mechanochromic luminescence is the phenomenon where the emission color of a material changes in response to mechanical stimuli such as grinding, shearing, or pressing. This property is highly desirable for applications in sensors, security inks, and data storage. Many organic molecules with twisted intramolecular charge transfer (TICT) characteristics and AIE properties, including derivatives of triphenylamine, have been found to exhibit mechanochromism. researchgate.net

The mechanism of mechanochromic luminescence often involves a phase transition between different solid-state packing arrangements. For example, a crystalline solid with a specific molecular packing and emission color may transform into an amorphous or a different polymorphic state with a different emission color upon grinding. This new state is often metastable and can revert to the original crystalline state upon heating (thermo-annealing) or exposure to solvent vapors (solvato-annealing), leading to reversible mechanochromic behavior. The change in luminescence is attributed to the alteration of intermolecular interactions and molecular conformations in the different solid-state forms.

Considerations for Thermally Activated Delayed Fluorescence (TADF) in Related Emitters

Thermally activated delayed fluorescence (TADF) is a mechanism that allows for the harvesting of triplet excitons for light emission, enabling the theoretical possibility of 100% internal quantum efficiency in organic light-emitting diodes (OLEDs). TADF is typically observed in donor-acceptor molecules with a small energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST). nih.govrsc.org

In such molecules, after initial excitation to the S1 state, intersystem crossing (ISC) can populate the T1 state. Due to the small ΔEST, triplet excitons can be efficiently up-converted back to the S1 state via reverse intersystem crossing (RISC) by harvesting thermal energy from the surroundings. These repopulated S1 states can then decay radiatively, producing delayed fluorescence.

The benzophenone (B1666685) core in this compound is known to promote ISC. nih.gov The donor-acceptor architecture with a twisted conformation, which spatially separates the HOMO (on the donor) and LUMO (on the acceptor), is conducive to achieving a small ΔEST. Therefore, it is plausible that this compound and its analogues could exhibit TADF properties, making them promising candidates for next-generation OLED emitters. Computational studies on benzophenone-based TADF emitters have shown that the rigidity of the donor and acceptor units and the torsion angle between them are critical factors in optimizing TADF efficiency. semanticscholar.orgnih.gov

Advanced Applications and Materials Science Context of Phenyl 4 P Tolylamino Phenyl Methanone Derivatives

Development of Organic Electronic Materials

The versatility of the Phenyl(4-(p-tolylamino)phenyl)methanone core structure, which combines a triarylamine donor moiety with a benzophenone (B1666685) acceptor unit, allows for its application in various components of organic electronic devices.

Application as Organic Emitters in Organic Light-Emitting Diodes (OLEDs)

Derivatives of this compound are promising candidates for use as organic emitters in OLEDs, particularly through the mechanism of thermally activated delayed fluorescence (TADF). The inherent donor-acceptor (D-A) structure of these molecules can facilitate a small singlet-triplet energy splitting (ΔEST), which is a key requirement for efficient TADF. In such systems, non-emissive triplet excitons can be converted to emissive singlet excitons through reverse intersystem crossing (RISC), theoretically enabling 100% internal quantum efficiency.

The benzophenone moiety acts as an electron acceptor, while the triarylamine unit serves as the electron donor. The degree of twist between these two components is a critical design parameter that influences the spatial separation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby affecting the ΔEST. While specific external quantum efficiency (EQE) data for directly substituted this compound emitters are not extensively reported in literature, related benzophenone-carbazole derivatives have been investigated as TADF emitters. For instance, a polymer incorporating a carbazole (B46965) donor and a benzophenone acceptor has been synthesized and shown to exhibit TADF, highlighting the potential of this class of materials.

Moreover, these derivatives can also function as host materials for other emitters in OLEDs. Their high triplet energy levels can enable efficient energy transfer to phosphorescent or TADF guest emitters.

Table 1: Representative Performance of OLEDs Utilizing Benzophenone-based TADF Emitters (Note: Data for illustrative purposes based on related structures, not specifically this compound derivatives)

| Emitter Type | Host Material | EQE (%) | Emission Color |

| Benzophenone-Carbazole Polymer | - (non-doped) | > 5% | Green |

| Benzophenone-Acridine Derivative | CBP | ~15% | Sky-Blue |

Role as Hole Transport Layer (HTL) Materials in Optoelectronic Devices

The triarylamine core of this compound derivatives imparts excellent hole-transporting properties. Triarylamine-based compounds are well-established as efficient hole transport materials (HTMs) due to their stable radical cations and suitable HOMO energy levels for injection from common anodes like indium tin oxide (ITO).

The incorporation of the benzophenone unit can influence the morphological stability and energy levels of the HTL, potentially leading to improved device performance and longevity.

Potential in Organic Field-Effect Transistors (OFETs) for Charge Transport Enhancement

The charge-transporting capabilities of this compound derivatives also make them interesting candidates for the active layer in organic field-effect transistors (OFETs). The triarylamine moiety facilitates p-type (hole) transport. The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor.

Studies on related triarylamine derivatives have demonstrated their potential in OFETs. For example, OFETs based on Tris[4-(diethylamino)phenyl]amine (TDAPA) have shown p-type behavior with a hole mobility of 5.14 × 10⁻⁴ cm²/Vs. nih.gov Furthermore, inserting a thin layer of a triarylamine derivative, such as 4,4′,4″-tris[3-methylphenyl(phenyl)amino]triphenylamine (m-MTDATA), as a hole injection interlayer in pentacene-based OFETs has been shown to significantly enhance the hole mobility. researchgate.net This enhancement is attributed to a reduction in the contact resistance at the metal-organic interface. researchgate.net

The molecular packing in the solid state is crucial for efficient charge transport in OFETs. The bulky and non-planar structure of this compound derivatives can influence their thin-film morphology and, consequently, their charge transport characteristics.

Table 2: Representative Field-Effect Mobility of Triarylamine-based OFETs (Note: Data for illustrative purposes based on related structures)

| Material | Device Configuration | Hole Mobility (cm²/Vs) | On/Off Ratio |

| Tris[4-(diethylamino)phenyl]amine (TDAPA) | Bottom Gate, Top Contact | 5.14 × 10⁻⁴ | 2.19 × 10³ |

| Pentacene with m-MTDATA interlayer | Bottom Gate, Top Contact | up to 1.61 | > 10⁶ |

Design Principles for Functional Organic Materials

The development of high-performance organic electronic materials based on the this compound scaffold is guided by several key design principles:

Tuning Frontier Molecular Orbital (FMO) Energy Levels: The HOMO and LUMO energy levels are critical for efficient charge injection, transport, and recombination. These can be tuned by introducing electron-donating or electron-withdrawing substituents on the phenyl rings. This allows for the alignment of energy levels with adjacent layers in a device, minimizing energy barriers.

Controlling Intramolecular Charge Transfer (ICT): The degree of ICT between the triarylamine donor and the benzophenone acceptor influences the emission color and the potential for TADF. The dihedral angle between the donor and acceptor moieties is a key parameter that can be controlled through steric hindrance.

Ensuring High Thermal and Morphological Stability: For device longevity, the materials must be thermally stable and form stable amorphous films. The bulky, non-planar structure of many triarylamine derivatives helps to prevent crystallization and maintain a stable morphology.

Optimizing Molecular Packing: For applications in OFETs, controlling the intermolecular interactions and promoting ordered molecular packing in the solid state is crucial for achieving high charge carrier mobility.

Strategies for Tuning Optoelectronic Performance Through Molecular Engineering

Molecular engineering provides a powerful toolkit for fine-tuning the optoelectronic properties of this compound derivatives:

Substitution Effects: The introduction of substituents on the aromatic rings can significantly alter the electronic properties. Electron-donating groups (e.g., methoxy, alkyl) will raise the HOMO level, while electron-withdrawing groups (e.g., cyano, nitro) will lower the LUMO level. This directly impacts the HOMO-LUMO gap and, consequently, the absorption and emission wavelengths. Theoretical studies on related systems have shown that substituents can tune the band gap over a wide range. researchgate.net

Modification of the Donor and Acceptor Strength: Replacing the p-tolyl group with stronger or weaker electron-donating groups, or modifying the benzophenone acceptor, can systematically tune the ICT character and the emission properties.

Polymerization: Incorporating the this compound unit into a polymer backbone can improve film-forming properties and morphological stability. The choice of the polymer backbone and the linking strategy can also influence the electronic communication between the active units.

Cross-linking: Introducing cross-linkable groups allows for the formation of robust, insoluble films, which is particularly advantageous for the fabrication of solution-processed multilayer devices.

Material Stability and Degradation Mechanisms in Device Contexts

The operational stability of organic electronic devices is a critical factor for their commercial viability. Derivatives of this compound, particularly the triarylamine moiety, can be susceptible to degradation under electrical stress and exposure to oxygen and moisture.

A common degradation pathway for arylamine-containing hole transport materials in OLEDs is an exciton-driven intramolecular cyclization. researchgate.net This process can lead to the formation of non-emissive or trap-forming species, resulting in a decrease in device efficiency and lifetime. Photochemical reactions, such as photocyclization of triarylamines, can also occur, particularly under UV irradiation. researchgate.net

Strategies to enhance the stability of these materials include:

Blocking Reactive Sites: Introducing bulky substituents at positions prone to cyclization can sterically hinder the degradation reaction.

Encapsulation: Protecting the device from oxygen and moisture through effective encapsulation is crucial for long-term stability.

Improving Thermal Stability: The inherent thermal stability of the material is also important, especially for devices that operate at elevated temperatures. The thermal stability of related polyimides has been shown to be excellent, with decomposition temperatures exceeding 500 °C. mdpi.com

By understanding these degradation mechanisms, more robust and stable materials based on the this compound framework can be designed for next-generation organic electronic devices.

Thermal Stability Characterization (e.g., Thermogravimetric Analysis)

The operational stability of organic electronic devices is intrinsically linked to the thermal stability of the constituent materials. Thermogravimetric analysis (TGA) is a fundamental technique used to determine the thermal stability of a material by measuring its mass change as a function of temperature. For organic compounds used in OLEDs, a high decomposition temperature (Td), typically defined as the temperature at which 5% weight loss occurs, is desirable to ensure stability during device fabrication and operation, which can involve elevated temperatures.

Table 1: Thermal Decomposition Data for Related Organic Emitter Materials

| Compound/Material | 5% Weight Loss Temperature (Td) | Measurement Conditions |

|---|---|---|

| O-QA | 444 °C | Under Nitrogen |

| S-QA | 444 °C | Under Nitrogen |

| Aromatic Polyimides | 527–543 °C | Under Nitrogen |

This table presents thermal stability data for compounds structurally related to those used in organic electronics, illustrating the high thermal thresholds required.

Moisture Sensitivity Studies in Organic Emitter Systems

Moisture is a well-known factor that can degrade the performance of OLEDs by affecting the organic layers and electrodes. researchgate.net Consequently, understanding the moisture sensitivity of organic emitters is crucial for developing durable devices. Studies on derivatives of this compound, such as (4-(di-p-tolylamino)phenyl)(pyridin-4-yl)methanone (4BPy-PTA) and (4-(di-p-tolylamino)phenyl)(pyridin-2-yl)methanone (2BPy-PTA), reveal how molecular design can influence sensitivity to water. acs.orgnih.gov

These compounds act as moisture-sensitive fluorescent emitters, changing their emission properties upon exposure to water. acs.orgnih.gov Upon exposure to moisture, both 4BPy-PTA and 2BPy-PTA exhibit a blue shift in their emission color, which is accompanied by a phase transition from an amorphous to a crystalline state. acs.orgnih.gov However, the degree and speed of this response differ significantly due to the different nitrogen positions in the pyridine (B92270) acceptor units. acs.orgnih.gov

4BPy-PTA demonstrates a more pronounced sensitivity, with its emission maximum shifting 81 nm from greenish-yellow to blue within 2 hours of moisture exposure. acs.orgnih.gov In contrast, 2BPy-PTA shows a smaller shift of 68 nm and requires 8 hours for the color change to occur. acs.orgnih.gov Furthermore, their photoluminescence quantum yield (PLQY) is affected differently. Moisture exposure enhances the PLQY of 4BPy-PTA from 37% to 48%, while it quenches the emission of 2BPy-PTA, causing its PLQY to drop from 59% to 15%. acs.orgnih.gov This contrasting behavior highlights the critical role of molecular structure in determining moisture sensitivity. nih.gov The faster response and enhanced PLQY make 4BPy-PTA a more effective material for moisture sensing applications. acs.orgnih.gov

Table 2: Research Findings on Moisture Sensitivity of this compound Derivatives

| Compound | Initial Emission (λmax) | Emission after Moisture (λmax) | Emission Shift (Δλ) | Time for Change | Initial PLQY | PLQY after Moisture |

|---|---|---|---|---|---|---|

| 4BPy-PTA | 541 nm (sublimed solid) | 460 nm | 81 nm | 2 hours | 37% | 48% |

| 2BPy-PTA | 541 nm (sublimed solid) | 473 nm | 68 nm | 8 hours | 59% | 15% |

This interactive table summarizes the key performance metrics of two derivative compounds when exposed to moisture, illustrating the impact of molecular structure on sensitivity. acs.orgnih.gov

Future Research Directions and Unexplored Avenues in Aryl Amino Phenylmethanone Research

Exploration of Novel Synthetic Pathways for Phenyl(4-(p-tolylamino)phenyl)methanone

The advancement of applications for this compound is intrinsically linked to the development of efficient, scalable, and sustainable synthetic routes. Current methodologies often rely on classical approaches, but future research should focus on pioneering new strategies that offer improved yields, milder reaction conditions, and greater functional group tolerance.

Future synthetic research could explore several promising avenues:

Palladium-Catalyzed Carbonylative Coupling: Recent advancements in palladium-catalyzed reactions, which utilize carbon monoxide surrogates, present a significant opportunity. researchgate.net Research should focus on adapting these methods, such as the carbonylative Suzuki-Miyaura or Fukuyama reactions, for the high-yield synthesis of this compound. researchgate.netrsc.org This involves the coupling of an appropriate aryl halide with an arylboronic acid or organozinc reagent in the presence of a CO source.

Catalyst-Free and Alternative Metal-Promoted Reactions: Investigating catalyst-free protocols at high temperatures or reactions promoted by more abundant and less toxic metals like indium could lead to more cost-effective and environmentally friendly syntheses. nih.govacs.org For instance, the reaction between bulky arylstannanes and aroyl chlorides has shown promise for producing sterically hindered diaryl ketones and could be adapted for this specific compound. nih.govacs.org

These novel pathways could significantly reduce the cost and environmental impact of production, making this compound more accessible for large-scale applications.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Pd-Catalyzed Carbonylation | High yields, functional group tolerance | Optimization of catalysts, use of CO surrogates researchgate.net |

| Alternative Metal-Promoted | Lower cost, reduced toxicity | Exploring indium or other earth-abundant metals nih.gov |

| One-Pot Reductive Coupling | Increased efficiency, reduced waste | Substrate scope and reaction condition optimization acs.org |

Advanced Understanding of Structure-Property-Performance Relationships

A fundamental understanding of how the molecular structure of this compound dictates its physical and electronic properties is paramount for its rational design in specific applications. While it belongs to the well-studied triarylamine family, the specific interplay of its constituent parts—the p-tolyl group, the secondary amine bridge, and the terminal phenylmethanone (benzophenone) unit—warrants a dedicated investigation.

Future research should systematically probe these relationships:

Electronic and Optoelectronic Properties: The steric and electronic effects of the p-tolyl group on the nitrogen lone pair influence the ionization potential and hole-transport capabilities. acs.org The benzophenone (B1666685) moiety, a known UV absorber, will significantly impact the photophysical properties. researchgate.net Systematic studies involving spectroscopic and electrochemical techniques are needed to quantify the HOMO/LUMO energy levels, absorption/emission spectra, and redox behavior.

Impact of Structural Modification: Future work should involve synthesizing a library of derivatives to establish clear structure-property-performance correlations. For example, altering the position of the methyl group on the tolyl ring or introducing other substituents on the phenyl rings could tune the compound's electronic properties. researchgate.net Planarizing the triarylamine unit through bridging strategies has been shown to affect charge transport and could be a valuable area of exploration. acs.org

| Structural Feature | Property Influenced | Proposed Research Direction |

| p-Tolyl Group | Ionization Potential, Solubility | Study effects of different alkyl substituents scienceopen.com |

| Amino Bridge | Hole Transport, Molecular Conformation | Investigate planarization via chemical bridging acs.org |

| Benzophenone Unit | UV-Vis Absorption, Photostability | Correlate substitution with photophysical properties researchgate.net |

Integration into Emerging Device Architectures for Enhanced Functionality

The favorable electronic properties of triarylamine derivatives make this compound a strong candidate for various optoelectronic applications. nih.govntu.edu.twacs.org Future research should move beyond proof-of-concept and focus on integrating this material into sophisticated and emerging device architectures to harness its full potential.

Key areas for investigation include:

Organic Light-Emitting Diodes (OLEDs): Triarylamines are extensively used as hole-transporting materials (HTMs) in OLEDs. acs.org The specific properties of this compound should be evaluated in multi-layer OLED stacks. Research should aim to optimize its performance as an HTL and explore its potential as a host material for phosphorescent or fluorescent emitters, potentially leading to highly efficient and stable devices. mdpi.com

Electrochromic and Electrofluorochromic Devices: The stable redox states characteristic of triarylamines suggest that this compound could be a valuable component in smart windows and displays. nih.govntu.edu.twacs.org Future work should involve fabricating and testing electrochromic devices to assess coloration efficiency, switching speeds, and long-term stability. ntu.edu.tw Furthermore, its potential in electrofluorochromic devices, where both color and fluorescence are modulated by an applied voltage, remains an exciting and unexplored avenue. nih.govacs.org

Perovskite Solar Cells (PSCs): The role of the hole transport layer is critical for the efficiency and stability of PSCs. The tunable electronic levels and hole-transporting nature of this compound make it a candidate for this application. Research should focus on incorporating it as an HTL in PSC architectures and evaluating its impact on device metrics like power conversion efficiency and operational lifetime.

| Device Architecture | Potential Role | Key Performance Metrics to Investigate |

| OLEDs | Hole-Transport Layer, Emitter Host | Charge carrier mobility, thermal stability, EQE mdpi.com |

| Electrochromic Devices | Active Electrochromic Material | Coloration efficiency, switching speed, durability ntu.edu.tw |

| Perovskite Solar Cells | Hole-Transport Layer | Power conversion efficiency, long-term stability |

Multi-Scale Computational Modeling for Predictive Material Design

Computational chemistry provides powerful tools to predict material properties and guide experimental efforts, saving significant time and resources. researchgate.net A concerted computational investigation of this compound can accelerate its development and uncover new design principles for related materials.

Future research in this area should adopt a multi-scale approach:

Quantum Mechanics (QM) Calculations: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) can be employed to accurately predict the molecular geometry, electronic structure (HOMO/LUMO levels), and UV-Vis absorption spectra of the molecule. researchgate.netnih.gov These calculations can elucidate the nature of electronic transitions and provide insights into the structure-property relationships discussed previously. researchgate.netresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can predict the bulk morphology and thin-film structure of this compound. Understanding how molecules pack in the solid state is crucial for predicting charge transport properties and optimizing device fabrication processes.

Quantitative Structure-Activity Relationship (QSAR): By developing QSAR models based on a library of computationally characterized derivatives, it may be possible to predict the properties of yet-to-be-synthesized molecules. scienceopen.comscielo.br This predictive capability would enable the in silico screening of large numbers of candidate structures to identify those with the most promising characteristics for a given application. scienceopen.comscielo.br

| Modeling Technique | Predicted Properties | Research Goal |

| DFT / TD-DFT | Geometry, HOMO/LUMO, Absorption Spectra | Guide synthetic efforts by predicting electronic behavior researchgate.netnih.gov |

| Molecular Dynamics | Bulk Morphology, Thin-Film Packing | Understand and optimize solid-state properties for devices |

| QSAR | Device Performance Metrics | Enable high-throughput virtual screening of new derivatives scienceopen.comscielo.br |

Investigation of this compound in Other Advanced Materials Applications

While optoelectronics represents a primary area of interest, the unique combination of a photoactive benzophenone core and a redox-active triarylamine unit suggests that this compound could find utility in a range of other advanced applications. Exploring these less conventional avenues could lead to breakthrough discoveries.

Unexplored or underexplored applications include:

Photocatalysis: Benzophenone derivatives are well-known photosensitizers. The triarylamine moiety can act as an electron donor. This combination could be leveraged in photoredox catalysis for organic synthesis, where the molecule could absorb light and initiate desired chemical transformations.

Sensors: The electronic properties of the molecule could be sensitive to its local environment. Research could explore its use as the active material in chemical sensors, where binding of a target analyte would induce a measurable change in its optical or electrical properties.

Nonlinear Optics (NLO): Donor-pi-acceptor molecules often exhibit significant NLO properties. The triarylamine (donor) and benzophenone (acceptor) components of this molecule suggest it could have potential for applications in optical communications and data storage. nih.gov DFT calculations can be used to predict the polarizability and hyperpolarizability to screen for NLO activity. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。